2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
Description
2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a bicyclic heterocyclic compound featuring a fused cyclohexene-imidazole core with a hydrazine substituent at the 2-position.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylhydrazine |
InChI |
InChI=1S/C7H12N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4,8H2,(H2,9,10,11) |
InChI Key |
DLWKKZFFVVZRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)NN |
Origin of Product |
United States |
Preparation Methods
Direct Hydrazination of Benzo[d]imidazole Derivatives
One of the most straightforward approaches involves the direct hydrazination of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives. This method typically employs hydrazine hydrate as the nucleophile, reacting with suitable precursors under controlled conditions.
- Starting from 4,5,6,7-tetrahydro-1H-benzo[d]imidazole, the compound is treated with an excess of hydrazine hydrate.
- The reaction is carried out under reflux in ethanol or methanol for 4-8 hours.
- The mixture is then concentrated under reduced pressure, and the product is purified via recrystallization or column chromatography.
- Solvent: Ethanol or methanol
- Temperature: Reflux (~78°C for ethanol)
- Reaction Time: 4-8 hours
- Yield: Typically around 70-85%
- Simple, direct route
- High selectivity for hydrazinyl substitution
- Compatible with various derivatives
- Possible over-reduction or side reactions if excess hydrazine is used
Condensation of 2-Aminobenzimidazole Derivatives with Hydrazine
Another established method involves the condensation of 2-aminobenzimidazole derivatives with hydrazine, often under acidic or basic catalysis, to produce the hydrazinyl derivative.
- 2-Aminobenzimidazole is reacted with hydrazine hydrate in the presence of acetic acid or other acids.
- The reaction mixture is heated at 80-100°C for 2-4 hours.
- Post-reaction, the mixture is cooled, filtered, and washed to isolate the target compound.
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| ~83% | In tetrahydrofuran/ethanol mixture at 80°C for 1.5 hours | Hydrazine hydrate added to the mixture, stirred, filtered, washed with hexane |
- The reaction is efficient, with yields reaching 83%, as reported in literature.
- The process is straightforward and suitable for scale-up.
Multistep Synthesis via Hydrazone Intermediates
A more refined approach involves the formation of hydrazone intermediates, which are subsequently reduced or cyclized to form the hydrazinyl group attached to the benzoimidazole ring.
- Condense 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with hydrazine derivatives to form hydrazones.
- Reduce or cyclize the hydrazone under suitable conditions (e.g., catalytic hydrogenation or reflux with reducing agents).
- Purify the final hydrazinyl compound via chromatography.
- This method allows for functional group tolerance and the introduction of various substituents.
- Yields are generally in the range of 70-90%, depending on the specific conditions.
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate the formation of 2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole, aligning with green chemistry principles.
- Mix 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with hydrazine hydrate in ethanol.
- Subject the mixture to microwave irradiation at 90-100°C for 4-5 minutes.
- Cool, filter, and wash the precipitate to obtain the product.
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 90% | Microwave irradiation at 90-100°C for 4-5 min | Rapid synthesis with high yield, minimal solvent use |
- Short reaction time
- Environmentally friendly
- High efficiency
Catalytic and Solvent-Free Methods
Innovative approaches have explored the use of solid catalysts or solvent-free conditions to enhance sustainability.
- Combine tetrahydrobenzo[d]imidazole and hydrazine hydrate with a solid acid catalyst (e.g., zeolites) or under solvent-free conditions.
- Heat under reflux or microwave conditions.
- Isolate the product via filtration or crystallization.
- These methods have demonstrated yields exceeding 80%, with reduced environmental impact.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Direct Hydrazination | Hydrazine hydrate | Ethanol/MeOH | Reflux, 4-8h | 70-85% | Simple, scalable |
| Condensation with 2-Aminobenzimidazole | Hydrazine hydrate | Tetrahydrofuran/ethanol | 80°C, 1.5-2h | 83% | High yield, straightforward |
| Hydrazone Intermediate Route | Hydrazine derivatives | Various | Reflux, catalytic | 70-90% | Functional group tolerance |
| Microwave-Assisted | Hydrazine hydrate | Ethanol | Microwave, 4-5 min | 90% | Fast, eco-friendly |
| Catalytic/Solvent-Free | Hydrazine hydrate + catalyst | None | Reflux/microwave | >80% | Green chemistry |
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different substituted products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials with unique properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. This interaction can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The benzo[d]imidazole scaffold is shared across multiple derivatives, but substituent variations significantly influence properties:
Physicochemical Properties
Key Metrics
*Estimated based on structural analogs.
Stability and Reactivity
Anticancer Activity
- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives : Exhibit IC₅₀ values of 15.60–43.81 µM against HEPG2 cells, likely via tubulin inhibition .
- 2-Methyl-1-(3-methylbenzyl) analogs : Show potent antifungal activity against azole-resistant strains (MIC < 1 µg/mL) .
- 2-Hydrazinyl derivative : Predicted to interact with aspartate/glutamate residues in enzymes, though specific data are lacking.
Biological Activity
2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
The compound's chemical structure is characterized by a hydrazine functional group attached to a tetrahydrobenzoimidazole framework. This structural configuration is significant for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives. For instance:
-
Case Study: HeLa Cells
A derivative of this compound was tested against HeLa cells (cervical cancer) and exhibited an IC50 value of 0.126 μM, indicating potent cytotoxicity compared to the standard drug doxorubicin . -
Mechanism of Action
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression. The presence of electron-donating groups enhances activity by stabilizing the interaction with cellular targets.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-Hydrazinyl derivative | HeLa | 0.126 | |
| Another derivative | SMMC-7721 | 0.071 | |
| Another derivative | K562 (Leukemia) | 0.164 |
Antimicrobial Activity
The antimicrobial properties of 2-hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole have also been explored:
-
Study Overview
Compounds derived from this structure were evaluated for their antibacterial and antifungal activities. Notably, certain derivatives exhibited significant inhibition against various bacterial strains including E. coli and S. aureus. -
Results Summary
The minimum inhibitory concentrations (MICs) for some derivatives ranged from 3.9 to 18.5 µg/mL against common pathogens, showing promise as potential antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of 2-hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is influenced by various substituents on the core structure:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
